Cas no 941999-68-4 (N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide is a diamide derivative characterized by its nitro and phenoxy functional groups, which contribute to its potential applications in organic synthesis and material science. The compound's structure offers reactivity at both the amide and aromatic sites, making it a versatile intermediate for further chemical modifications. Its nitro group enhances electron-withdrawing properties, while the phenoxy moiety provides steric and electronic stabilization. This compound may be of interest in the development of high-performance polymers, agrochemicals, or pharmaceuticals due to its balanced polarity and structural rigidity. Proper handling and storage are recommended to maintain stability.
N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide structure
941999-68-4 structure
Product Name:N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide
CAS No:941999-68-4
MF:C20H15N3O5
MW:377.3502
CID:5460993
Update Time:2025-05-20

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(3-nitrophenyl)-N-(4-phenoxyphenyl)oxamide
    • N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide
    • N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide
    • VU0504191-1
    • Inchi: 1S/C20H15N3O5/c24-19(20(25)22-15-5-4-6-16(13-15)23(26)27)21-14-9-11-18(12-10-14)28-17-7-2-1-3-8-17/h1-13H,(H,21,24)(H,22,25)
    • InChI Key: CQWYIJACUJXFGG-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C(N([H])C1C([H])=C([H])C([H])=C(C=1[H])[N+](=O)[O-])=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 551
  • XLogP3: 3.7
  • Topological Polar Surface Area: 113

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Additional information on N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide

Professional Introduction to N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide (CAS No. 941999-68-4)

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide, with the CAS number 941999-68-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, represents a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular structure of N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide consists of two distinct aromatic rings connected by an ethanediamide bridge. The presence of both nitro and phenoxy substituents on the aromatic rings imparts distinct electronic and steric properties to the molecule, making it highly versatile for synthetic modifications and functional applications. This structural design allows for interactions with biological targets, such as enzymes and receptors, which are critical for drug development.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The nitro group, in particular, has been extensively studied for its ability to enhance metabolic stability and bioavailability, while the phenoxy group contributes to hydrophobic interactions and binding affinity. These features make N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide a valuable scaffold for designing molecules with improved pharmacokinetic profiles.

Current research in the field of medicinal chemistry has highlighted the importance of rational drug design, where structural modifications are carefully tailored to optimize biological activity. N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide exemplifies this approach, as its dual substituent system allows for fine-tuning of physicochemical properties. For instance, studies have demonstrated that variations in the electronic distribution around the aromatic rings can significantly influence receptor binding affinity and metabolic degradation rates.

The synthesis of N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide involves multi-step organic transformations, including nitration, etherification, and condensation reactions. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are essential for subsequent pharmacological evaluations. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired aromatic framework with minimal side products.

Evaluation of N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide in preclinical models has revealed intriguing biological activities that warrant further investigation. Preliminary studies suggest potential applications in modulating inflammatory pathways and neurotransmitter systems. The compound's ability to interact with specific enzymes and receptors may provide a foundation for developing treatments against neurological disorders and chronic inflammatory conditions. Additionally, its structural features could be leveraged to design derivatives with enhanced therapeutic efficacy.

The growing body of evidence supporting the utility of nitroaromatic compounds in drug discovery has positioned N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide as a key compound for future research endeavors. Collaborative efforts between synthetic chemists and biochemists are essential to fully exploit its potential. By integrating computational modeling with experimental validation, researchers can accelerate the identification of lead compounds and optimize their pharmacological properties.

In conclusion, N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide (CAS No. 941999-68-4) represents a significant advancement in the realm of chemical biology and drug development. Its unique structural features and promising biological activities make it a valuable asset for researchers seeking to develop innovative therapeutic solutions. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in addressing complex diseases and improving patient outcomes.

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